molecular formula C10H14ClN3 B1394826 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine CAS No. 1219961-07-5

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine

Cat. No. B1394826
M. Wt: 211.69 g/mol
InChI Key: OUMAMNHWQNPJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is a compound with the empirical formula C10H14ClN3 . It is a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom .


Molecular Structure Analysis

The structure of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine-methyl­thio torsion angle is 5.7 (2)° .

Scientific Research Applications

Nonlinear Optical Properties

  • Nonlinear Optical Exploration : Pyrimidine derivatives, including those related to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, have significant applications in nonlinear optics (NLO). A study found that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Antiviral and Antitumor Activity

  • Antiviral Activity : Certain pyrimidine derivatives have been evaluated for their antiviral activities. Though the specific activity of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is not directly mentioned, related compounds have been tested against viruses like human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
  • Antitumor Activity : Pyrimidine derivatives also exhibit antitumor properties. One study described the synthesis of a pyrimidine derivative with potent activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Neuroprotective and Antiretroviral Effects

  • Neuroprotective Activity : Pyrimidine derivatives, including compounds similar to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, have been found to exhibit neuroprotective activity in cerebral ischemia models (Kamei et al., 2005).
  • Antiretroviral Activity : Some 2,4-diaminopyrimidine derivatives have demonstrated inhibitory activity against retrovirus replication in cell culture, which suggests potential applications in HIV treatment (Hocková et al., 2003).

Pharmacological Properties

  • Antiemetic Agents : Research into pyrimidinyl derivatives has led to the discovery of compounds with properties like antiemesis, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Chemical Synthesis and Transformation

  • Synthesis and Transformation : Studies have focused on the chemical synthesis and transformation of pyrimidine derivatives, providing insights into the creation of novel compounds with potential pharmacological properties (Brown & Waring, 1974).

Fungicidal Activity

  • Anti-Botrytis Agent : A study on 2-anilinopyrimidines, related to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, highlighted their fungicidal activities against Botrytis cinerea, an important plant pathogen (Nagata et al., 2004).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is not available, it is generally advised to handle chemical compounds with care, as they can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-chloro-6-(2-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMAMNHWQNPJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.